N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Descripción
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a phenyl group at position 2. The oxadiazole ring is linked via a methylene group to a cyclopentanecarboxamide moiety bearing a thiophen-2-yl substituent. The compound’s design combines electron-rich aromatic systems (phenyl, thiophene) with a rigid carbocyclic ring, which may enhance metabolic stability and target affinity .
Propiedades
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(19(10-4-5-11-19)15-9-6-12-25-15)20-13-16-21-17(22-24-16)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUVNAXLZXVKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and analogous compounds derived from the evidence:
Critical Analysis of Structural and Functional Differences
Oxadiazole Substitution :
- The phenyl group at position 3 of the oxadiazole in the target compound contrasts with methyl (Navacaprant) or chlorophenyl (SN00797439). Phenyl substitution enhances aromatic interactions in binding pockets but may increase hydrophobicity .
- Methyl-oxadiazole (Navacaprant) improves solubility and reduces metabolic oxidation risks compared to phenyl .
Thiophen-2-yl vs. thiazole/quinoline: Thiophene’s electron-rich sulfur may facilitate stronger van der Waals interactions compared to nitrogen-containing heterocycles .
Biological Activity :
- While SN00797439 exhibits anti-parasitic activity, Navacaprant’s kappa-opioid antagonism highlights the role of oxadiazole in diverse target engagement. The target compound’s thiophene moiety may favor CNS targets due to improved blood-brain barrier penetration .
Synthetic Accessibility :
- Microwave-assisted synthesis (ST-1426) offers efficiency over traditional column chromatography (), suggesting opportunities for optimizing the target compound’s production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
